molecular formula C9H14ClNO B8206153 [4-(Aminomethyl)-2-methylphenyl]methanol hydrochloride

[4-(Aminomethyl)-2-methylphenyl]methanol hydrochloride

Cat. No.: B8206153
M. Wt: 187.66 g/mol
InChI Key: NAKUFMOWYVBABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Aminomethyl)-2-methylphenyl]methanol hydrochloride is a chemical compound with the molecular formula C9H13NO·HCl. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an aminomethyl group and a methyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Properties

IUPAC Name

[4-(aminomethyl)-2-methylphenyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-4-8(5-10)2-3-9(7)6-11;/h2-4,11H,5-6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKUFMOWYVBABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Aminomethyl)-2-methylphenyl]methanol typically involves the reduction of 4-(aminomethyl)benzaldehyde. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in methanol, which yields the desired alcohol . The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of [4-(Aminomethyl)-2-methylphenyl]methanol can be scaled up using similar reduction methods. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[4-(Aminomethyl)-2-methylphenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-(Aminomethyl)-2-methylbenzaldehyde or 4-(Aminomethyl)-2-methylbenzoic acid.

    Reduction: 4-(Aminomethyl)-2-methylphenylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(Aminomethyl)-2-methylphenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)-2-methylphenyl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)phenylmethanol: Similar structure but lacks the methyl group on the benzene ring.

    4-(Aminomethyl)-2-methoxyphenol: Contains a methoxy group instead of a methyl group.

    4-(Aminomethyl)benzoic acid: The alcohol group is replaced by a carboxylic acid group.

Uniqueness

[4-(Aminomethyl)-2-methylphenyl]methanol is unique due to the presence of both an aminomethyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.